molecular formula C7H2Cl2N4 B1451541 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 845895-95-6

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B1451541
M. Wt: 213.02 g/mol
InChI Key: KDFQVEDUSUYBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.01 g/mol . This compound is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidine (PP) derivatives, which have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives involves various pathways. One method involves a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes . Another approach involves the use of Cu(I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . The compound also contains two chlorine atoms and a carbonitrile group .


Chemical Reactions Analysis

The chemical reactions involving 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile are diverse and depend on the specific conditions and reagents used. For instance, these compounds can be used as key intermediates to access a library of new 5,7-disubstituted pyrazolo . In another example, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction was used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Physical And Chemical Properties Analysis

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile has a molecular weight of 188.01 g/mol. It has a topological polar surface area of 30.2 Ų. The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 186.9704025 g/mol .

Scientific Research Applications

Tumor Imaging and Detection

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, particularly those labeled with fluorine-18, have been synthesized for potential use as radiotracers in positron emission tomography (PET) imaging. These compounds show promising results in tumor detection due to their stability and targeted accumulation in tumor tissues, as demonstrated in biodistribution studies conducted on mice with S180 tumors (Xu et al., 2012).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their antimicrobial properties. These compounds, derived from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, showed significant antimicrobial activity, highlighting their potential in combating microbial infections (Deshmukh et al., 2016).

Future Directions

The future directions for the research and development of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are promising. Given their significant impact in medicinal chemistry and material science, further exploration of their synthesis, properties, and potential applications is warranted .

properties

IUPAC Name

5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N4/c8-5-1-6(9)13-7(12-5)4(2-10)3-11-13/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFQVEDUSUYBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670380
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS RN

845895-95-6
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845895-95-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Citations

For This Compound
5
Citations
JE Dowling, M Alimzhanov, L Bao, MH Block… - pstorage-acs-6854636.s3 …
Supporting Information “Structure and property based design of pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase with activit Page 1 Supporting Information “Structure and property …
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org
PG Wyatt, AJ Woodhead, V Berdini… - Journal of medicinal …, 2008 - ACS Publications
The application of fragment-based screening techniques to cyclin dependent kinase 2 (CDK2) identified multiple (>30) efficient, synthetically tractable small molecule hits for further …
Number of citations: 399 pubs.acs.org
P Raubo, RJ Carbajo, W McCoull, J Raubo… - Organic & Biomolecular …, 2021 - pubs.rsc.org
An efficient macrocyclisation approach based on the double aromatic nucleophilic substitution (SNACK) was developed. This methodology allows a facile incorporation of heterocyclic …
Number of citations: 4 pubs.rsc.org
AYS Balazs, RJ Carbajo, NL Davies, Y Dong, AW Hird… - 2019 - ACS Publications
The three-dimensional conformations adopted by a free ligand in solution impact bioactivity and physicochemical properties. Solution 1D NMR spectra inherently contain information on …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.